molecular formula C9H14O B13539889 3-(2-Methylbut-3-yn-2-yl)oxolane

3-(2-Methylbut-3-yn-2-yl)oxolane

Cat. No.: B13539889
M. Wt: 138.21 g/mol
InChI Key: VYTSSVNKQMJWQM-UHFFFAOYSA-N
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Description

3-(2-Methylbut-3-yn-2-yl)oxolane is a chemical compound with the molecular formula C9H14O and a monoisotopic mass of 138.10446 Da . Its structure features an oxolane (tetrahydrofuran) ring linked to a 2-methylbut-3-yn-2-ol moiety, a known alkynyl alcohol building block in synthetic chemistry . This structural class is often employed in chemical synthesis; for instance, the related compound 2-methylbut-3-yn-2-ol is valued as a versatile intermediate and a monoprotected equivalent of acetylene in the preparation of more complex molecules, including terpenes and terpenoids . The specific research applications and mechanism of action for 3-(2-Methylbut-3-yn-2-yl)oxolane are areas awaiting further investigation. Researchers are exploring structurally complex molecules in various fields, such as the development of new isoxazolyl steroids as anti-prostate cancer agents and the discovery of novel quinoline and quinazoline alkaloids with a range of biological activities . This compound is provided "For Research Use Only" and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-(2-methylbut-3-yn-2-yl)oxolane

InChI

InChI=1S/C9H14O/c1-4-9(2,3)8-5-6-10-7-8/h1,8H,5-7H2,2-3H3

InChI Key

VYTSSVNKQMJWQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1CCOC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methylbut-3-yn-2-yl)oxolane can be synthesized through the reaction of 2-methylbut-3-yn-2-ol with oxirane under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the ring-opening of oxirane and subsequent nucleophilic attack by the alkyne group.

Industrial Production Methods

On an industrial scale, the production of 3-(2-Methylbut-3-yn-2-yl)oxolane involves the continuous flow process where 2-methylbut-3-yn-2-ol is reacted with oxirane in the presence of a suitable acid catalyst. The reaction mixture is then purified through distillation to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylbut-3-yn-2-yl)oxolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxolane derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The oxolane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides (Cl-, Br-) can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized oxolane derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Substituted oxolane compounds.

Scientific Research Applications

3-(2-Methylbut-3-yn-2-yl)oxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylbut-3-yn-2-yl)oxolane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its unique structure allows it to participate in various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Oxolane Derivatives

Structural and Substituent Analysis

The substituent on the oxolane ring critically determines the compound’s physical, chemical, and biological properties. Below is a comparative analysis of key oxolane derivatives:

Table 1: Structural and Functional Comparison of Oxolane Derivatives
Compound Name Substituent Type Molecular Formula Key Features
3-(2-Methylbut-3-yn-2-yl)oxolane Branched alkyne (C≡C) C₉H₁₂O High steric hindrance; potential for click chemistry
Muscarine derivatives Quaternary ammonium salts Varies Antimicrobial activity against Gram-positive bacteria and Candida spp.
Alfredensinol A Exocyclic 2-methyl ethylenyl Not specified Antiproliferative activity; stabilizes radicals
3-(Prop-2-yn-1-yl)oxolane Linear alkyne (C≡C) C₆H₈O Building block for synthetic chemistry; lower steric bulk
(3S)-3-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxolane Aromatic phenoxy group C₁₈H₁₇BrClO₂ Potential pharmaceutical applications; halogenated substituents

Reactivity and Stability

  • Alkyne-Substituted Oxolanes : Both 3-(2-Methylbut-3-yn-2-yl)oxolane and 3-(prop-2-yn-1-yl)oxolane possess triple bonds, enabling participation in click chemistry (e.g., Huisgen cycloaddition). However, the branched alkyne in the former may hinder reactivity compared to the linear alkyne in the latter due to steric effects .
  • Substituent Effects on Radical Stability : In avermectin-related compounds (), vinyl substituents on oxolane rings stabilize radicals, lowering activation energies by ~8 kcal/mol. The methylbutynyl group in the target compound may similarly influence radical stabilization, though its branched structure could alter this effect .
  • Ring-Opening Tendencies : Saturated oxolane derivatives exhibit high ring-opening energies (~9 kcal/mol), but substituents like vinyl or alkyne groups can reduce this barrier, enhancing reactivity .

Q & A

Q. Methodological considerations :

  • Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions like alkyne polymerization .
  • Catalyst selection : Pd(PPh₃)₄ enhances coupling efficiency, while bases like NaH deprotonate intermediates .
  • Solvent effects : Polar aprotic solvents (e.g., THF) improve solubility of intermediates .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing 3-(2-Methylbut-3-yn-2-yl)oxolane?

Q. Spectroscopic methods :

  • ¹H/¹³C NMR : Assigns proton environments (e.g., methyl groups at δ ~1.2–1.5 ppm) and quaternary carbons in the oxolane ring .
  • FT-IR : Confirms the presence of alkyne C≡C stretches (~2100–2260 cm⁻¹) and ether C-O-C bands (~1100 cm⁻¹) .

Q. Crystallographic analysis :

  • Single-crystal X-ray diffraction (SC-XRD) : Resolves stereochemistry and bond lengths. Software like SHELXL refines anisotropic displacement parameters, while WinGX processes diffraction data .
  • ORTEP visualization : Generates thermal ellipsoid models to assess molecular packing and disorder .

Advanced: How can reaction conditions be optimized to enhance stereochemical control during synthesis?

Q. Key factors :

  • Chiral auxiliaries : Use of enantiopure catalysts (e.g., BINAP ligands) to induce asymmetric induction in cyclization steps .
  • Solvent polarity : Non-polar solvents (e.g., toluene) favor intramolecular cyclization over intermolecular side reactions .
  • Kinetic vs. thermodynamic control : Lower temperatures favor kinetic products (e.g., cis-isomers), while higher temperatures favor thermodynamically stable trans-isomers .

Validation : Monitor reaction progress via chiral HPLC or circular dichroism (CD) spectroscopy to quantify enantiomeric excess .

Advanced: What computational methods predict the reactivity of 3-(2-Methylbut-3-yn-2-yl)oxolane in nucleophilic addition reactions?

Q. Density Functional Theory (DFT) :

  • Frontier molecular orbital (FMO) analysis : Identifies nucleophilic attack sites by calculating HOMO-LUMO gaps. The alkyne moiety often shows high electrophilicity .
  • Transition state modeling : Software like Gaussian or ORCA simulates activation energies for pathways (e.g., Markovnikov vs. anti-Markovnikov addition) .

Molecular dynamics (MD) : Predicts solvent effects on reaction trajectories, such as THF stabilizing zwitterionic intermediates .

Advanced: How can contradictions in crystallographic data from different refinement software be resolved?

Q. Common issues :

  • Discrepancies in thermal parameters : SHELXL and SHELXTL may assign anisotropic displacement differently due to weighting schemes .
  • Overfitting : WinGX’s metric analysis tools compare bond lengths/angles against databases (e.g., Cambridge Structural Database) to flag outliers .

Q. Resolution strategies :

  • Cross-validation : Refine the same dataset with multiple programs (e.g., SHELXL vs. OLEX2) and compare R-factors .
  • Twinned data handling : Use TWINABS in SHELX to deconvolute overlapping reflections in cases of crystal twinning .

Advanced: How do steric and electronic effects influence the compound’s interaction with biological targets?

Q. Steric effects :

  • The methylbutynyl group creates steric hindrance, reducing binding affinity to flat active sites (e.g., enzyme pockets). Docking studies (AutoDock Vina) quantify this via binding energy scores .

Q. Electronic effects :

  • The electron-deficient alkyne may participate in π-π stacking or hydrogen bonding. QM/MM simulations map electrostatic potential surfaces to identify interaction hotspots .

Q. Experimental validation :

  • Surface plasmon resonance (SPR) measures binding kinetics, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .

Advanced: What strategies mitigate degradation during long-term stability studies of 3-(2-Methylbut-3-yn-2-yl)oxolane?

Q. Degradation pathways :

  • Oxidation : The alkyne moiety is prone to oxidation. Accelerated stability testing under O₂ atmosphere identifies degradation products via LC-MS .
  • Hydrolysis : The oxolane ring may hydrolyze in aqueous buffers. Use deuterated solvents (D₂O) in NMR to track proton exchange .

Q. Stabilization methods :

  • Lyophilization : Freeze-drying under inert gas (N₂) prevents oxidative degradation .
  • Excipient screening : Add antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to formulations .

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